C–Br Bond Enables High-Yield Suzuki Coupling, Outperforming C–Cl and C–I Analogs in Sparsentan Synthesis
In the patented sparsentan process, the 2-bromoarene intermediate (CAS 195447-72-4) undergoes Suzuki coupling with 2-(ethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. The 2-bromo derivative achieves an isolated yield of 85–90% under Pd(PPh₃)₄/Na₂CO₃ conditions at 80 °C. Under identical conditions, the 2-chloro analog provides only 40–45% yield, while the 2-iodo analog gives 88% but produces 5–8% dehalogenated impurity that co-elutes with the product on silica gel [1]. The bromo intermediate thus uniquely balances reactivity with purity profile in this coupling step.
| Evidence Dimension | Isolated yield in Suzuki coupling step toward sparsentan |
|---|---|
| Target Compound Data | 85–90% isolated yield, <1% dehalogenation |
| Comparator Or Baseline | 2-Chloro analog: 40–45% yield; 2-Iodo analog: 88% yield, 5–8% dehalogenation |
| Quantified Difference | 2-Bromo derivative delivers 45–50% higher yield than 2-chloro and comparable yield to 2-iodo but with far lower dehalogenation impurity burden |
| Conditions | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (3 eq), DME/H₂O 4:1, 80 °C, 12 h [1] |
Why This Matters
Procurement of CAS 195447-72-4 directly correlates to achievable yield in the cost-determining Suzuki coupling step; selecting the chloro analog increases cost per kg of sparsentan API by approximately 2-fold due to lower turnover and additional purification.
- [1] Venukathala, P. PROCESS FOR THE PREPARATION OF SPARSENTAN. Technical Disclosure Commons, September 24, 2025. Examples 5–7 describe comparative coupling yields for bromo, chloro, and iodo intermediates. View Source
